molecular formula C12H12F3NO4 B13877450 (S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate

(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate

Cat. No.: B13877450
M. Wt: 291.22 g/mol
InChI Key: RPUGHMMKNNBUQA-UHFFFAOYSA-N
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Description

(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate is a synthetic organic compound that features a trifluoroacetamido group, a hydroxyphenyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and (S)-2-amino-3-(trifluoroacetamido)propanoic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.

    Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The trifluoroacetamido group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate involves its interaction with specific molecular targets. The trifluoroacetamido group may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 3-(4-hydroxyphenyl)-2-amino-propanoate: Lacks the trifluoroacetamido group.

    (S)-Methyl 3-(4-methoxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate: Contains a methoxy group instead of a hydroxy group.

Uniqueness

(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate is unique due to the presence of both the hydroxyphenyl and trifluoroacetamido groups, which confer distinct chemical and biological properties.

For precise and detailed information, consulting specialized scientific literature and databases such as SciFinder® is recommended.

Properties

Molecular Formula

C12H12F3NO4

Molecular Weight

291.22 g/mol

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate

InChI

InChI=1S/C12H12F3NO4/c1-20-10(18)9(16-11(19)12(13,14)15)6-7-2-4-8(17)5-3-7/h2-5,9,17H,6H2,1H3,(H,16,19)

InChI Key

RPUGHMMKNNBUQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F

Origin of Product

United States

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